molecular formula C7H4BrClN2 B2695056 6-Bromo-7-chloro-1H-indazole CAS No. 1427405-47-7

6-Bromo-7-chloro-1H-indazole

Cat. No.: B2695056
CAS No.: 1427405-47-7
M. Wt: 231.48
InChI Key: YZVKLYIQWYWMTA-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1H-indazole is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an indazole ring.

Scientific Research Applications

Safety and Hazards

“6-Bromo-7-chloro-1H-indazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and chlorination of 1H-indazole using bromine and chlorine sources under controlled conditions. For instance, the reaction of 1H-indazole with bromine and chlorine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as indazole oxides.

    Reduction Products: Dehalogenated indazole derivatives.

Comparison with Similar Compounds

  • 6-Bromo-5-chloro-1H-indazole
  • 4-Bromo-6-chloro-1H-indazole
  • 5-Bromo-7-chloro-1H-indazole

Comparison: 6-Bromo-7-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-bromo-7-chloro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKLYIQWYWMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427405-47-7
Record name 6-bromo-7-chloro-1H-indazole
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